2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a quinolinone-based acetamide derivative characterized by a 1,2-dihydroquinolin-2-one core substituted with two methoxy groups at positions 6 and 5. The 3-position is functionalized with a [(4-methylphenyl)amino]methyl group, while the acetamide moiety is linked to a 2-methoxyphenyl group. Notably, its structural analogs (e.g., ’s trifluoromethyl-substituted variant) have been explored in medicinal chemistry, though specific data on this compound’s activity remains hypothetical without direct experimental evidence.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-9-11-21(12-10-18)29-16-20-13-19-14-25(35-3)26(36-4)15-23(19)31(28(20)33)17-27(32)30-22-7-5-6-8-24(22)34-2/h5-15,29H,16-17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESONULMNFFVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available reagents. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Functionalization: The quinoline core is then functionalized with methoxy groups and an amino-methyl group.
Acylation: The final step involves the acylation of the quinoline derivative with 2-methoxyphenyl acetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs from diverse sources:
Structural and Functional Insights
Quinolinone vs. Quinoxaline/Morpholine Cores: The target compound’s 1,2-dihydroquinolin-2-one core differs from ’s tetrahydroquinoxaline and ’s morpholinone structures. The quinolinone scaffold is associated with kinase inhibition, while quinoxalines often exhibit antimicrobial or anticancer properties .
Substituent Effects: Methoxy Groups: The 6,7-dimethoxy groups in the target compound enhance hydrophilicity compared to ’s 6,7-dimethyl substituents. Methoxy groups may improve solubility but reduce membrane permeability . Trifluoromethyl vs.
Acetamide Modifications :
- The 2-methoxyphenyl acetamide in the target compound contrasts with ’s 3-(trifluoromethyl)phenyl group. The latter’s strong electron-withdrawing nature may alter pharmacokinetics, while the former’s methoxy group offers moderate polarity .
Biological Activity
The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide represents a unique class of quinoline derivatives that have garnered attention for their potential biological activities. This article explores the compound's biological mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.53 g/mol. The structure features a quinoline core with dimethoxy and methoxy groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.53 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, potentially disrupting DNA replication and transcription processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways related to cell survival and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:
- In vitro Studies : The compound has been tested against various human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains Tested : It showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values were determined to be in the range of 10–50 µg/mL for different bacterial strains.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
